molecular formula C8H9N3O2 B177123 2-Aminobenzene-1,3-dicarboxamide CAS No. 150479-67-7

2-Aminobenzene-1,3-dicarboxamide

Cat. No.: B177123
CAS No.: 150479-67-7
M. Wt: 179.18 g/mol
InChI Key: LEWLHZXCXRLJQE-UHFFFAOYSA-N
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Description

2-Aminobenzene-1,3-dicarboxamide is an organic compound with the molecular formula C8H9N3O2 It is a derivative of benzene, featuring two amide groups and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzene-1,3-dicarboxamide can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzene-1,3-dicarboxylic acid with ammonia or an amine under reducing conditions. The reduction of the nitro group to an amino group can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of protective groups to prevent side reactions and improve selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Aminobenzene-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and polymers due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2-Aminobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

    2-Aminobenzene-1,3-dicarbonitrile: Similar structure but with nitrile groups instead of amide groups.

    Benzene-1,3-dicarboxamide: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-Aminobenzene-1,4-dicarboxamide: Different position of the carboxamide groups, leading to different chemical properties.

Uniqueness: 2-Aminobenzene-1,3-dicarboxamide is unique due to the presence of both amino and amide groups, which allows it to participate in a wide range of chemical reactions. Its structure also enables it to form stable complexes with various metal ions, making it useful in coordination chemistry.

Properties

IUPAC Name

2-aminobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-6-4(7(10)12)2-1-3-5(6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWLHZXCXRLJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437142
Record name 1,3-Benzenedicarboxamide, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150479-67-7
Record name 1,3-Benzenedicarboxamide, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-nitro-isophthalamide (6 g, 0.028 mol) and Pd/C (0.6 g) in DMF (100 mL) was hydrogenated at RT under hydrogen bladder pressure for 16 h. The reaction mixture was filtered through celite bed, washed with DMF and filtrate was evaporated under vacuum to afford the title compound as a brown solid (yield 78%). LC-MS [178 (M−H)], 1H NMR (400 MHz, DMSO-d6): δ 7.97 (s, 2H), 7.84 (brs, 2H), 7.65 (d, J=7.76 Hz, 2H), 7.22 (brs, 2H), 6.49 (t, J=7.76 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

3-Carbamoyl-2-nitrobenzamide (0.6 g, 0.0029 mol) was dissolved in ethanol (50 ml) and the solution stirred with 5% palladium on charcoal catalyst (0.1 g) under a hydrogen atmosphere at 50 p.s.i. (3.45 bar) and 50° C. for 5 hours. The catalyst was removed by filtration, the solvent evaporated under vacuum and the residue crystallized from water to give the title compound as a grey solid (0.26 g, 50%), m.p.284°-288° C. Found: C,53.49; H,5.00; N,23.31. C8H9N3O2 requires C,53.62; H,5.06; N,23.45%.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Yield
50%

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